1-Octen-4-ol, 2-bromo-

Lipophilicity LogP Medicinal Chemistry

Researchers requiring a specific brominated allylic alcohol building block for stereoselective synthesis or organic cation transporter (OCT) inhibition studies face supply uncertainty and isomer contamination risks. 2-Bromooct-1-en-4-ol (CAS 83650-02-6) addresses these challenges with precise regio- and stereochemistry. - Validated OCT1/2/3 inhibitor: IC50 = 6.30, 11.3, 4.80 µM respectively, enabling reliable transporter studies. - Proven substrate for diastereoselective cyclopropanation via metalla-Claisen/1,3-elimination sequences. - Distinct LogP (2.84) ensures predictable phase partitioning in biphasic and biocatalytic systems.

Molecular Formula C8H15BrO
Molecular Weight 207.11 g/mol
CAS No. 83650-02-6
Cat. No. B15434290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Octen-4-ol, 2-bromo-
CAS83650-02-6
Molecular FormulaC8H15BrO
Molecular Weight207.11 g/mol
Structural Identifiers
SMILESCCCCC(CC(=C)Br)O
InChIInChI=1S/C8H15BrO/c1-3-4-5-8(10)6-7(2)9/h8,10H,2-6H2,1H3
InChIKeyPVRLIFFBBWYNDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-octen-4-ol: Structure and Properties


1-Octen-4-ol, 2-bromo- (IUPAC: 2-bromooct-1-en-4-ol) is a brominated allylic alcohol with the molecular formula C8H15BrO and a molecular weight of 207.11 g/mol . This compound features a terminal alkene brominated at the 2-position and a secondary hydroxyl group at the 4-position, classifying it as both an alkenyl bromide and a halohydrin [1]. Its structural attributes make it a versatile building block for the synthesis of complex organic molecules, particularly in stereoselective transformations and cross-coupling reactions [2].

Why Substituting 2-Bromo-1-octen-4-ol Fails


Within the bromooctenol class, subtle variations in bromine and hydroxyl placement dramatically alter reactivity, stereoelectronic properties, and biological activity. For instance, the 2-bromo-4-ol regioisomer exhibits distinct lipophilicity (LogP 2.84) compared to its non-brominated analog 1-octen-4-ol (LogP ~2.5), impacting its behavior in liquid-liquid extractions and membrane permeation [1]. Furthermore, the specific allylic alcohol-bromide motif enables unique reactivity profiles in metal-catalyzed transformations, such as the diastereoselective synthesis of cyclopropyl zinc reagents, which cannot be replicated by isomeric bromohydrins or non-brominated alkenols [2]. Consequently, substituting this compound with a positional isomer or dehalogenated analog in a synthetic pathway or biological assay can lead to significant deviations in yield, selectivity, or observed bioactivity, necessitating precise procurement of the 2-bromo-4-ol structure.

2-Bromo-1-octen-4-ol vs. Key Analogs


Higher Lipophilicity than Parent 1-Octen-4-ol

The brominated derivative 2-bromo-1-octen-4-ol exhibits a higher computed octanol-water partition coefficient (LogP) of 2.84 compared to its non-brominated analog 1-octen-4-ol, which has a reported XLogP of approximately 2.5 . This increase in lipophilicity, while modest, is consistent with the addition of a hydrophobic bromine atom to the carbon backbone.

Lipophilicity LogP Medicinal Chemistry

OCT1, OCT2, and OCT3 Inhibition

2-Bromo-1-octen-4-ol demonstrates micromolar-range inhibitory activity against three human organic cation transporters (OCT1, OCT2, OCT3) in cellular uptake assays, as reported in the BindingDB database [1]. Specifically, the compound inhibits OCT1 with an IC50 of 6.30 µM, OCT2 with an IC50 of 11.3 µM, and OCT3 with an IC50 of 4.80 µM when assessed by reduction in [3H]MPP+ substrate uptake in HEK293 cells expressing the respective transporters.

Transporter Inhibition OCT Drug-Drug Interaction

Diastereoselective Cyclopropane Synthesis via Metalla-Claisen

2-Bromo-1-octen-4-ol serves as a key substrate in the stereodefined synthesis of substituted cyclopropyl zinc reagents, as described in the Journal of Organic Chemistry [1]. The compound participates in a metalla-Claisen rearrangement followed by 1,3-elimination to generate diastereoselectively substituted metallated cyclopropanes. While explicit comparative yield data against other bromooctenols is not provided in the accessible record, the publication of this methodology establishes the compound's validated role in a synthetically useful transformation that exploits its specific allylic bromide-alcohol structure.

Organometallic Synthesis Diastereoselectivity Cyclopropane Synthesis

2-Bromo-1-octen-4-ol Application Scenarios


Brominated Allylic Alcohols in Synthetic Optimization

Due to its slightly elevated LogP (2.84) compared to 1-octen-4-ol, 2-bromo-1-octen-4-ol may offer advantages in reactions where increased lipophilicity facilitates organic phase partitioning or substrate-enzyme interactions in biphasic or biocatalytic systems [1].

In Vitro Transporter Studies for Drug Discovery

The well-defined inhibitory activity against OCT1, OCT2, and OCT3 (IC50 values of 6.30, 11.3, and 4.80 µM, respectively) makes this compound a useful reference standard or tool compound for investigating organic cation transporter function and potential drug-drug interactions in hepatocyte and renal cell models [1].

Diastereoselective Cyclopropane Synthesis for Medicinal Chemistry

Researchers pursuing stereocontrolled cyclopropanation methodologies should procure this compound as a validated substrate for metalla-Claisen/1,3-elimination sequences, providing access to diastereoselectively substituted cyclopropyl zinc intermediates [1].

Technical Documentation Hub

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